

# JNJ-27141491: An Investigational Noncompetitive CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-27141491 |           |
| Cat. No.:            | B1244925     | Get Quote |

For Research Use Only

#### Introduction

JNJ-27141491 is an experimental, orally active small molecule that functions as a noncompetitive functional antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its ligands, such as monocyte chemoattractant protein-1 (MCP-1), is a key driver in the recruitment and activation of inflammatory leukocytes.[1][3] By inhibiting CCR2 function, JNJ-27141491 presents a potential therapeutic strategy for inflammatory and autoimmune diseases. This document provides detailed application notes and experimental protocols based on preclinical studies of JNJ-27141491.

#### **Mechanism of Action**

JNJ-27141491 exhibits a noncompetitive and reversible mode of action on the human CCR2 receptor.[1] It potently suppresses various in vitro functions mediated by hCCR2, including MCP-1-induced GTPγS binding, calcium mobilization induced by MCP-1, MCP-3, and MCP-4, and leukocyte chemotaxis towards MCP-1.[1][3] Notably, JNJ-27141491 shows high selectivity for CCR2 with minimal to no effect on other chemokine receptors that have been tested.[4]

#### **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo inhibitory activities of **JNJ-27141491** as reported in preclinical research.



Table 1: In Vitro Inhibitory Activity of JNJ-27141491[1][2][4]

| Assay                           | Cell Type/System            | Ligand | IC50 Value      |
|---------------------------------|-----------------------------|--------|-----------------|
| [ <sup>35</sup> S]GTPyS Binding | hCCR2-CHO Cell<br>Membranes | MCP-1  | 38 ± 9 nM       |
| Ca <sup>2+</sup> Mobilization   | hCCR2-CHO Cells             | MCP-1  | 13 ± 1 nM[2][4] |
| Ca <sup>2+</sup> Mobilization   | THP-1 Cells                 | MCP-1  | 13 ± 2 nM       |
| Ca <sup>2+</sup> Mobilization   | Human Blood<br>Monocytes    | MCP-1  | 43 ± 4 nM       |
| Chemotaxis                      | Human PBMC                  | MCP-1  | 97 ± 16 nM      |
| <sup>125</sup> I-MCP-1 Binding  | Human Monocytes             | MCP-1  | 0.4 μΜ          |

Table 2: In Vivo Efficacy of JNJ-27141491 in a Transgenic hCCR2 Knock-in Mouse Model[2]

| Treatment Regimen (Oral) | Endpoint             | Inhibition of Monocyte<br>Influx (%) |
|--------------------------|----------------------|--------------------------------------|
| 5 mg/kg (q.d.)           | Monocyte Recruitment | 27%                                  |
| 10 mg/kg (q.d.)          | Monocyte Recruitment | 49%                                  |
| 20 mg/kg (q.d.)          | Monocyte Recruitment | 57%                                  |
| 40 mg/kg (q.d.)          | Monocyte Recruitment | 77%                                  |
| 5 mg/kg (b.i.d.)         | Monocyte Recruitment | 22%                                  |
| 20 mg/kg (b.i.d.)        | Monocyte Recruitment | 74%                                  |

# Signaling Pathway and Experimental Workflow CCR2 Signaling Pathway and Inhibition by JNJ-27141491





Click to download full resolution via product page

Caption: CCR2 signaling cascade and the inhibitory point of JNJ-27141491.

### In Vivo Experimental Workflow for Monocyte Recruitment



# Start: hCCR2 Transgenic Mice Oral Administration: JNJ-27141491 or Vehicle Intratracheal Instillation: mMCP-1/LPS 48-hour Incubation

Bronchoalveolar Lavage (BAL)

Cell Counting and Differentiation: (Monocytes and Neutrophils)

Data Analysis: Compare treatment vs. vehicle

Click to download full resolution via product page

End: Determine Inhibition of Recruitment

Caption: Workflow for the in vivo monocyte recruitment experiment.



#### **Experimental Protocols**

The following are detailed protocols for key experiments based on the methodologies described in the cited literature.

#### Protocol 1: In Vitro Calcium (Ca<sup>2+</sup>) Mobilization Assay

Objective: To determine the inhibitory effect of **JNJ-27141491** on MCP-1-induced intracellular calcium mobilization in hCCR2-expressing cells.

#### Materials:

- hCCR2-expressing cells (e.g., hCCR2-CHO, THP-1, or isolated human monocytes)
- JNJ-27141491
- Recombinant human MCP-1
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom microplates
- Fluorometric imaging plate reader (FLIPR) or equivalent instrument

#### Procedure:

- Cell Preparation:
  - Culture hCCR2-expressing cells to the appropriate density.
  - On the day of the assay, harvest cells and wash with assay buffer.
  - Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 60 minutes).
  - Wash the cells to remove excess dye and resuspend in assay buffer to the desired concentration.



- Assay Plate Preparation:
  - Dispense the cell suspension into the wells of the 96-well microplate.
  - Prepare serial dilutions of JNJ-27141491 in assay buffer.
  - Add the JNJ-27141491 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control wells.
- Calcium Flux Measurement:
  - Place the microplate into the fluorometric plate reader and monitor the baseline fluorescence.
  - Prepare a solution of MCP-1 at a concentration known to elicit a submaximal response (e.g., EC<sub>80</sub>).
  - Inject the MCP-1 solution into the wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Normalize the data to the vehicle control (100% response) and baseline (0% response).
  - Plot the percent inhibition against the concentration of JNJ-27141491 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

#### **Protocol 2: In Vitro Chemotaxis Assay**

Objective: To assess the ability of **JNJ-27141491** to block the migration of human peripheral blood mononuclear cells (PBMCs) towards an MCP-1 gradient.

#### Materials:

- Isolated human PBMCs
- JNJ-27141491



- Recombinant human MCP-1
- Chemotaxis chambers (e.g., Boyden chambers or 96-well transwell plates with appropriate pore size, typically 5 μm for monocytes)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell counter or flow cytometer

#### Procedure:

- Cell Preparation:
  - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Wash the cells and resuspend in assay medium at a concentration of approximately 1-2 x 10<sup>6</sup> cells/mL.
  - Prepare serial dilutions of JNJ-27141491 in assay medium.
  - Pre-incubate the cell suspension with the different concentrations of JNJ-27141491 or vehicle for 30 minutes at 37°C.
- Chemotaxis Chamber Setup:
  - In the lower wells of the chemotaxis chamber, add assay medium containing MCP-1 at a concentration that induces optimal migration. Include wells with assay medium alone as a negative control.
  - Place the microporous membrane (or the transwell insert) over the lower wells.
  - Add the pre-incubated PBMC suspension to the upper chamber.
- Incubation:
  - Incubate the chemotaxis chambers at 37°C in a humidified 5% CO<sub>2</sub> incubator for 1.5 to 3 hours.



- · Quantification of Migration:
  - After incubation, carefully remove the upper chamber.
  - Collect the cells that have migrated to the lower chamber.
  - Quantify the number of migrated cells using a cell counter or by flow cytometry.
- Data Analysis:
  - Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
  - Determine the percent inhibition of chemotaxis for each concentration of JNJ-27141491 compared to the vehicle control.
  - Plot the percent inhibition against the drug concentration and calculate the IC50 value.

## Protocol 3: In Vivo Model of Monocyte Recruitment in hCCR2 Transgenic Mice[1][3]

Objective: To evaluate the in vivo efficacy of orally administered **JNJ-27141491** in inhibiting monocyte recruitment to the lungs following an inflammatory challenge.

#### Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- JNJ-27141491 formulated for oral administration
- Vehicle control
- Mouse MCP-1 (mMCP-1)
- Lipopolysaccharide (LPS)
- Sterile phosphate-buffered saline (PBS)



- Anesthesia
- Bronchoalveolar lavage (BAL) equipment
- Flow cytometer and antibodies for leukocyte differentiation (e.g., anti-CD45, anti-Ly6G, anti-CD115)

#### Procedure:

- Animal Acclimation and Grouping:
  - Acclimate hCCR2 transgenic mice to the facility for at least one week.
  - Randomly assign mice to treatment groups (vehicle and different doses of JNJ-27141491).
- Drug Administration:
  - Administer JNJ-27141491 or vehicle by oral gavage. The dosing regimen can be once daily (q.d.) or twice daily (b.i.d.) as described in the literature.[1]
- Induction of Inflammation:
  - At a specified time after the final drug administration, anesthetize the mice.
  - Induce pulmonary inflammation by intratracheal instillation of mMCP-1 and LPS dissolved in sterile PBS.
- Incubation Period:
  - Allow the inflammatory response to develop for 48 hours.[1][3]
- Bronchoalveolar Lavage (BAL):
  - After 48 hours, euthanize the mice.
  - Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of cold PBS.



- Cell Analysis:
  - Collect the BAL fluid and determine the total cell count.
  - Prepare cytospin slides for differential cell counting or use flow cytometry to quantify the number of monocytes and neutrophils in the BAL fluid.
- Data Analysis:
  - Calculate the total number of recruited monocytes and neutrophils for each animal.
  - Determine the average cell count for each treatment group.
  - Calculate the percent inhibition of monocyte and neutrophil recruitment for each JNJ-27141491 dose group compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the observed inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [JNJ-27141491: An Investigational Noncompetitive CCR2 Antagonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-experimental-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com